molecular formula C9H9NO2 B2848452 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one CAS No. 705281-79-4

4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2848452
CAS No.: 705281-79-4
M. Wt: 163.176
InChI Key: OLARWMMQYDRQHZ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been found to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the target’s function or activity.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (in the case of anti-tumor activity), bacterial growth and replication (in the case of antibacterial activity), oxidative stress response (in the case of anti-oxidative activity), and viral replication (in the case of anti-viral activity) .

Pharmacokinetics

Benzofuran derivatives have been noted for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.

Result of Action

Based on the known biological activities of benzofuran compounds, it can be inferred that the compound may inhibit cell growth and proliferation (in the case of anti-tumor activity), inhibit bacterial growth and replication (in the case of antibacterial activity), reduce oxidative stress (in the case of anti-oxidative activity), and inhibit viral replication (in the case of anti-viral activity) .

Action Environment

It is generally considered to be air stable . The compound’s activity may also be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups into the benzofuran ring.

Scientific Research Applications

4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-methyl-1,3-dihydro-2-benzofuran-1-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-amino-3-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-8-6(9(11)12-5)3-2-4-7(8)10/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLARWMMQYDRQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC=C2N)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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